molecular formula C22H28N4O4 B2516410 Methyl 4-(2-((2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)amino)-2-oxoacetamido)benzoate CAS No. 899729-10-3

Methyl 4-(2-((2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)amino)-2-oxoacetamido)benzoate

Cat. No. B2516410
CAS RN: 899729-10-3
M. Wt: 412.49
InChI Key: KGWFPDRIEKACEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often begins with simpler precursors, such as hippuric acid or acetylacetone, which are then transformed through a series of reactions involving reagents like N,N-dimethylacetamide, phosphorus oxychloride, and hydrazines . For example, Methyl 2-benzoylamino-3-oxobutanoate is prepared from hippuric acid and subsequently treated with hydrazines to yield various derivatives . Similarly, Methyl 2-benzoylamino-3-dimethylaminopropenoate is used as a reagent to react with carbocyclic and heterocyclic 1,3-diketones to afford benzoylamino substituted heterocycles . These methods demonstrate the versatility of these compounds in synthesizing a wide range of heterocyclic systems.

Molecular Structure Analysis

The molecular structure of compounds in this family is characterized by the presence of a benzoylamino group attached to a carbon backbone that is further substituted with various functional groups, such as dimethylamino groups . The structure is often confirmed using spectroscopic methods like 1H-NMR, 13C-NMR, and mass spectrometry, which provide detailed information about the arrangement of atoms within the molecule .

Chemical Reactions Analysis

The compounds synthesized from Methyl 2-benzoylamino-3-dimethylaminopropenoate and related molecules are highly reactive and can undergo further chemical transformations. They can react with heteroarylhydrazines to form hydrazonopropanoates and phenylpyrazoles , or with 1,3-diketones to form pyrroles and pyranones . These reactions are often facilitated by catalysts such as hydrochloric acid or acetic acid and can lead to the formation of complex fused ring systems .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Methyl 4-(2-((2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)amino)-2-oxoacetamido)benzoate are not detailed in the provided papers, the properties of similar compounds can be inferred. These compounds are typically solid at room temperature and may exhibit varying solubilities in organic solvents. Their reactivity is influenced by the presence of electron-donating dimethylamino groups and the electron-withdrawing benzoylamino group, which can affect the nucleophilicity and electrophilicity of the molecule .

Scientific Research Applications

Heterocyclic System Synthesis

Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its phenyl-methyl variant have been utilized for the synthesis of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other heterocyclic compounds. These findings highlight the compound's role in preparing complex structures that could have pharmaceutical applications (Selič, Grdadolnik, & Stanovnik, 1997).

Antimicrobial Activity

A series of 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide derivatives synthesized from a starting material related to the compound displayed significant antibacterial and antifungal activities. This research underscores the compound's potential as a precursor in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Optical Storage and Molecular Electronics

Investigations into polymers incorporating similar molecular structures have shown promising results for reversible optical storage, indicating potential applications in data storage technologies and molecular electronics. The interaction between azo and benzoate side groups in copolymers was found to significantly affect photoinduced birefringence, suggesting the compound's utility in designing advanced optical materials (Meng, Natansohn, Barrett, & Rochon, 1996).

Fluorescence Probe Properties

The compound's derivatives have been studied for their fluorescence probe properties in micelles and vesicles, providing insights into their binding sites and the dynamics of their fluorescence emission. This research is crucial for the development of fluorescent markers and probes in bioimaging and diagnostics (Singh & Darshi, 2002).

properties

IUPAC Name

methyl 4-[[2-[[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]amino]-2-oxoacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4/c1-25(2)18-12-8-15(9-13-18)19(26(3)4)14-23-20(27)21(28)24-17-10-6-16(7-11-17)22(29)30-5/h6-13,19H,14H2,1-5H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWFPDRIEKACEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-((2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)amino)-2-oxoacetamido)benzoate

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